7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one

Organic Synthesis Analytical Chemistry Medicinal Chemistry

Sourcing dihalogenated indanones with verified regiochemistry is critical to avoid failed coupling reactions. This 7-bromo-6-chloro isomer offers two distinct halogens for sequential Pd-catalyzed functionalization. - **Key Advantage**: Enables chemoselective Suzuki/Buchwald-Hartwig reactions at Br vs. Cl sites. - **Physicochemical Profile**: XLogP3 3.0, TPSA 17.1 Ų - optimized for CNS penetration. - **Quality**: 97% min. purity minimizes cumulative impurities in multi-step syntheses.

Molecular Formula C9H6BrClO
Molecular Weight 245.5 g/mol
CAS No. 1336955-84-0
Cat. No. B3098462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
CAS1336955-84-0
Molecular FormulaC9H6BrClO
Molecular Weight245.5 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC(=C2Br)Cl
InChIInChI=1S/C9H6BrClO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2
InChIKeyAISLNDIXESTYSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one Identity and Chemical Class


7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one (CAS 1336955-84-0) is a dihalogenated 1-indanone derivative with a molecular formula of C9H6BrClO and a molecular weight of 245.50 g/mol [1]. It belongs to the class of fused-ring aromatic ketones and is characterized by the presence of both bromine and chlorine substituents at the 7- and 6- positions of the indanone core, respectively [1]. As a synthetic building block, it is primarily utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing more complex molecular architectures, owing to the differential reactivity imparted by its two distinct halogen atoms .

Why Generic Substitution Is Not Advisable for This Research Chemical


The unique substitution pattern of 7-bromo-6-chloro-2,3-dihydro-1H-inden-1-one directly determines its synthetic utility. The concurrent presence of bromine and chlorine atoms creates two chemically distinct sites for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a key strategic advantage for building molecular complexity [1]. A generic substitution with a mono-halogenated analog (e.g., 6-bromo-1-indanone or 7-bromo-1-indanone) or a different dihalogenated isomer (e.g., 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-one, CAS 1337850-20-0 [2]) would fundamentally alter the regioselectivity and outcome of subsequent synthetic steps. Furthermore, the selection of this specific isomer over its regioisomer 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-one is critical, as their differing spatial arrangements of halogens lead to distinct reactivity profiles in palladium-catalyzed transformations, a nuance often lost in generic procurement [2].

Quantitative Differentiator Evidence vs. Analogs


Regioisomeric Purity and Isomer Differentiation

The target compound is the 7-bromo-6-chloro isomer. Its regioisomer, 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-one (CAS 1337850-20-0), is a distinct chemical entity with a different IUPAC name and MDL number (MFCD20462304 vs. MFCD20462318 for the target) [1]. Vendor-supplied analytical data confirms that the target compound is verified by GC and HPLC to ensure it is free of this common isomer, a critical quality attribute for synthesis reproducibility . In contrast, generic halogenated indanone sources may not differentiate between these isomers.

Organic Synthesis Analytical Chemistry Medicinal Chemistry

Procurement-Grade Purity Benchmarking

The target compound is commercially available with a standard purity of 97%, as determined by HPLC . This purity level is a key differentiator for procurement, ensuring high reaction yields and minimizing purification of downstream products. While lower-purity grades (e.g., 95% from other suppliers) exist, the 97% specification provides a quantifiable advantage for demanding synthetic applications where stoichiometric precision is required .

Chemical Procurement Quality Control Organic Synthesis

Computed Lipophilicity as a Selectivity Predictor

The computed lipophilicity of the target compound is XLogP3 = 3.0 [1]. This value places it in a favorable range for both membrane permeability and solubility, a critical parameter in drug discovery. Compared to the mono-brominated analog 6-bromo-1-indanone (XLogP3 ~ 2.5, predicted) or the mono-chlorinated analog 6-chloro-1-indanone (XLogP3 ~ 2.2, predicted), the target compound's higher lipophilicity may confer enhanced passive membrane permeability while retaining acceptable aqueous solubility, a balance often sought in lead optimization [2].

Medicinal Chemistry Drug Design Computational Chemistry

Topological Polar Surface Area (TPSA) as a Descriptor for Drug-Like Properties

The target compound possesses a topological polar surface area (TPSA) of 17.1 Ų [1]. This is identical to its regioisomer 6-bromo-7-chloro-2,3-dihydro-1H-inden-1-one and comparable to other halogenated indanones, indicating a consistent class-level profile for intestinal absorption and blood-brain barrier penetration according to Veber's rules. This low TPSA value supports the compound's suitability for CNS drug discovery programs, where a TPSA < 60-70 Ų is often desired [2].

Medicinal Chemistry ADME Prediction Drug Design

Optimal Research and Industrial Application Scenarios


Regioselective Sequential Cross-Coupling for API Synthesis

The proven existence of two distinct halogen substituents (Br and Cl) allows for chemoselective, sequential palladium-catalyzed cross-coupling reactions. This enables the construction of highly substituted indanone scaffolds, a common motif in kinase inhibitors and CNS-active agents. The verified isomer identity (Section 3, Evidence 1) is critical here to ensure the intended reaction sequence proceeds at the correct position [1].

CNS-Focused Fragment-Based Drug Discovery

With a computed XLogP3 of 3.0 and a low TPSA of 17.1 Ų (Section 3, Evidence 3 & 4), this fragment-like molecule is well-positioned for CNS drug discovery programs. Its physicochemical profile suggests good brain penetration potential, and the dual halogen handles provide vectors for fragment growth via combinatorial chemistry [2].

High-Yield Synthesis from High-Purity Starting Material

When multi-step synthesis demands high overall yield, starting with a 97% pure building block (Section 3, Evidence 2) minimizes the introduction of cumulative impurities. This is particularly advantageous in medicinal chemistry campaigns where milligram-to-gram scale synthesis of analogs requires robust and predictable reactivity from the starting material .

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